Docetaxel Trihydrate

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIRYDKECHIPE-QHEQPUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872444 | |

| Record name | Docetaxel trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 | |

| Record name | Docetaxel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docetaxel trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15H5577CQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Docetaxel Trihydrate mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Docetaxel Trihydrate in Cancer Cells

Introduction

Docetaxel is a semi-synthetic chemotherapeutic agent belonging to the taxane family of drugs.[1] It is a cornerstone in the treatment of a multitude of solid tumors, including breast, non-small-cell lung, prostate, gastric, and head and neck cancers.[2][3][4] Derived from the European yew tree, Docetaxel's potent antitumor activity stems from its unique ability to interfere with the fundamental cellular machinery required for cell division.[5] This guide provides a detailed examination of the molecular mechanisms through which Docetaxel exerts its cytotoxic effects on cancer cells, focusing on its interaction with microtubules, the subsequent induction of cell cycle arrest, and the activation of cell death signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Docetaxel's pharmacology.

Core Mechanism: Disruption of Microtubule Dynamics

The primary mechanism of action of Docetaxel is the potent disruption of microtubule dynamics, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[1][6]

2.1. Binding to the β-Tubulin Subunit Microtubules are polymers composed of α- and β-tubulin heterodimers.[7] Their ability to dynamically assemble (polymerize) and disassemble (depolymerize) is crucial for their function.[1] Docetaxel exerts its effect by binding with high affinity to the β-tubulin subunit within the microtubule polymer.[2][7][8] This binding occurs at the "taxane site," located on the inner surface of the microtubule.[9] Compared to its predecessor, paclitaxel, Docetaxel has shown a higher affinity for tubulin and is considered a more potent inhibitor of microtubule depolymerization.[6][10]

2.2. Promotion of Assembly and Hyper-Stabilization Docetaxel's binding promotes the assembly of tubulin into microtubules and, more importantly, stabilizes these structures by preventing their depolymerization.[1][6][11] This action effectively freezes the microtubule network in a state of hyper-stability, leading to the formation of stable, non-functional microtubule bundles.[1] This suppression of dynamic instability disrupts the delicate balance required for the mitotic spindle to form, attach to chromosomes, and segregate them correctly during mitosis.[4]

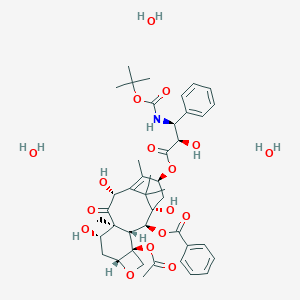

Caption: Docetaxel binds to β-tubulin, promoting microtubule assembly and preventing depolymerization.

Cellular Consequences of Microtubule Stabilization

The formation of aberrant microtubule structures triggers a cascade of cellular events, culminating in cell cycle arrest and ultimately, cell death.

3.1. G2/M Cell Cycle Arrest The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, a critical cellular surveillance mechanism.[5] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, preventing them from progressing through metaphase to anaphase.[4][7][12] This mitotic arrest is a key outcome of Docetaxel treatment and provides a window for pro-death signals to accumulate.

3.2. Induction of Cell Death Following prolonged mitotic arrest, cancer cells are driven towards cell death through multiple mechanisms. The specific mode of death can be dose- and cell line-dependent.[10]

-

Apoptosis: Programmed cell death is a major mechanism of Docetaxel-induced cytotoxicity.[2][6] Docetaxel can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the phosphorylation of key regulatory proteins and the activation of a caspase cascade.[12][13]

-

Mitotic Catastrophe: In many cancer cells, particularly those resistant to apoptosis, Docetaxel induces mitotic catastrophe.[10][14] This is a mode of cell death that occurs during or after aberrant mitosis, characterized by the formation of micronuclei and cellular multinucleation.[10] It is considered a primary mechanism of death in several breast cancer cell lines treated with Docetaxel.[10][14]

Caption: Cellular consequences of Docetaxel treatment, leading from microtubule stabilization to cell death.

Key Signaling Pathways Modulated by Docetaxel

Docetaxel's action is not merely mechanical; it initiates profound changes in intracellular signaling pathways that govern cell survival and death.

4.1. Bcl-2 Family Phosphorylation The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. The anti-apoptotic protein Bcl-2 can be inactivated via phosphorylation.[3] Docetaxel treatment has been shown to induce the phosphorylation of Bcl-2.[15][16] This inactivates its protective function, thereby lowering the threshold for apoptosis and promoting the release of pro-apoptotic factors like cytochrome c from the mitochondria.[3][11] However, some studies indicate that Docetaxel can be highly active even in cells that do not express Bcl-2, suggesting that its mechanism is not solely dependent on this pathway.[12][17]

4.2. Caspase Cascade Activation Caspases are a family of proteases that execute the apoptotic program. Docetaxel treatment leads to the activation of multiple caspases. Studies in melanoma cells have shown cleavage and activation of initiator caspase-2 and caspase-9, followed by the activation of executioner caspase-3.[13] In some cancer types, caspase-8, typically associated with the extrinsic pathway, is also activated.[5] The activation of these caspases leads to the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in the dismantling of the cell.[13][18]

4.3. Modulation of Pro-Survival Kinase Pathways Docetaxel can influence several kinase signaling pathways that are often dysregulated in cancer.

-

MAPK Pathway: Treatment with Docetaxel has been shown to suppress the phosphorylation and activation of pro-survival kinases like Extracellular signal-regulated kinase (ERK1/2) and p38 MAPK in renal cell carcinoma.[15] Inhibition of these pathways contributes to the drug's anti-proliferative and pro-apoptotic effects.

-

Akt/mTOR Pathway: In prostate cancer, the Akt/mTOR signaling pathway is implicated in Docetaxel resistance.[19] Conversely, Docetaxel's efficacy can be enhanced by inhibiting this pathway, which is a key regulator of cell growth and survival.[5]

4.4. p53 Tumor Suppressor Pathway The tumor suppressor protein p53 plays a role in the cellular response to Docetaxel. In cancer cells with wild-type p53, Docetaxel can increase the expression and stability of p53.[11][18] This leads to the upregulation of downstream targets like the cyclin-dependent kinase inhibitor p21/WAF-1, contributing to cell cycle arrest and apoptosis.[11]

Caption: Key signaling pathways modulated by Docetaxel, leading to apoptosis and reduced survival.

Quantitative Data Summary

The biological activity of Docetaxel has been quantified across numerous studies and cell lines. The following tables summarize key data points.

Table 1: Cellular Binding Affinity and Cytotoxicity of Docetaxel

| Parameter | Cancer Type | Cell Line(s) | Value | Reference |

|---|---|---|---|---|

| Cellular Ki | HeLa | Cervical | 16 nM | [20] |

| IC50 | Various | Murine & Human | 5 - 43 nM | [21] |

| Apoptosis (%) | MCF-10A | Breast | 4.68% (at 8h) | [10] |

| Apoptosis (%) | MCF-7 | Breast | 1.05% (at 16h) | [10] |

| Apoptosis (%) | MDA-mb-231 | Breast | 0.97% (at 8h) |[10] |

Table 2: Effect of Caspase Inhibitors on Docetaxel-Induced Apoptosis in Melanoma Cells

| Inhibitor | Target Caspase(s) | Cell Line | Reduction in Apoptosis | Reference |

|---|---|---|---|---|

| z-VAD-fmk | Pan-Caspase | IgR3, MM200 | Significant | [13] |

| z-VDVAD-fmk | Caspase-2 | IgR3 | Most Marked | [13] |

| z-LEHD-fmk | Caspase-9 | IgR3 | Marked | [13] |

| z-DEVD-fmk | Caspase-3 | IgR3 | Less Significant | [13] |

| z-IETD-fmk | Caspase-8 | IgR3 | Very Little Effect |[13] |

Experimental Protocols

The elucidation of Docetaxel's mechanism of action relies on a suite of established molecular and cellular biology techniques.

6.1. Protocol: Microtubule Cosedimentation (Binding) Assay This assay determines if a protein or compound binds to microtubules in vitro.

-

Microtubule Polymerization: Purified tubulin (e.g., 2 mg/mL) is mixed in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) with 1 mM GTP. Polymerization is induced by incubation at 37°C. Taxol (10-20 µM) is added to stabilize the formed microtubules.[22]

-

Binding Reaction: The pre-formed, stabilized microtubules are incubated with Docetaxel at various concentrations for 30 minutes at 37°C.[23]

-

Sedimentation: The mixture is layered over a cushion buffer (e.g., BRB80 with 60% glycerol) and centrifuged at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C.[22][23]

-

Analysis: The supernatant (containing unbound Docetaxel and free tubulin) and the pellet (containing microtubules and bound Docetaxel) are carefully separated. The amount of tubulin and Docetaxel in each fraction is quantified, typically by SDS-PAGE for the protein and HPLC or a similar method for the drug.[23] An increase of the compound in the pellet fraction indicates binding.

Caption: Experimental workflow for a microtubule cosedimentation assay.

6.2. Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Flow Cytometry This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cancer cells (e.g., 400,000 cells) and treat with Docetaxel at the desired concentration for a specified time (e.g., 24 or 48 hours).[24][25] Include an untreated vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash cells once with ice-cold PBS and centrifuge to pellet.[24]

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI).[24][25]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24][25]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Caption: Experimental workflow for quantifying apoptosis via Annexin V/PI staining.

6.3. Protocol: Caspase Activity Assay This fluorometric assay measures the activity of specific caspases.

-

Cell Lysis: After treating cells with Docetaxel, collect and wash them. Lyse the cells in a specific caspase lysis buffer on ice.[13]

-

Protein Quantification: Centrifuge the lysate to remove debris and determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).[13]

-

Enzymatic Reaction: In a 96-well plate, add a defined amount of protein lysate (e.g., 40 µg) to an assay buffer containing a fluorogenic caspase substrate (e.g., z-DEVD-AFC for caspase-3).[12][13]

-

Incubation: Incubate the plate at 30-37°C for 1-2 hours.[12][13]

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths. The fluorescence intensity is proportional to the caspase activity in the sample.

Conclusion

The mechanism of action of this compound in cancer cells is multifaceted, originating from its primary role as a microtubule-stabilizing agent. By binding to β-tubulin and preventing depolymerization, Docetaxel disrupts the highly dynamic microtubule network, leading to G2/M cell cycle arrest. This arrest provides a crucial juncture where the cell is forced to commit to a death program, either through classical apoptosis or, significantly, through mitotic catastrophe. The induction of cell death is orchestrated by the modulation of key signaling pathways, including the inactivation of the anti-apoptotic Bcl-2 protein and the activation of the caspase cascade. A comprehensive understanding of these intricate molecular events is vital for optimizing its clinical use, overcoming resistance, and developing novel combination therapies.

References

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Docetaxel induces cell death through mitotic catastrophe in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneticsmr.org [geneticsmr.org]

- 16. Caveolin-1 Modulates Docetaxel-Induced Cell Death in Breast Cancer Cell Subtypes through Different Mechanisms [e-crt.org]

- 17. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

- 19. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 24. 3.4. Apoptosis assay [bio-protocol.org]

- 25. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Docetaxel Trihydrate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of Docetaxel Trihydrate, a potent antineoplastic agent from the taxoid family. Docetaxel is a cornerstone of chemotherapy regimens for various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its efficacy stems from a unique mechanism of action that disrupts fundamental cellular processes essential for cancer cell proliferation. This document synthesizes key preclinical findings, detailing the drug's mechanism, in vitro and in vivo activity, and the experimental protocols used to establish its efficacy.

Mechanism of Action

Docetaxel's primary antineoplastic activity is the disruption of the microtubule network within cells. Unlike other agents that cause microtubule depolymerization, docetaxel promotes the assembly of tubulin dimers into stable microtubules and simultaneously inhibits their disassembly.[2][3][4] This hyper-stabilization results in the inhibition of the normal dynamic reorganization of the microtubule network, which is critical for vital interphase and mitotic cellular functions.[4]

The key consequences of this action are:

-

Mitotic Arrest: The stabilized microtubules cannot form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][5][6]

-

Induction of Apoptosis: Prolonged mitotic blockage triggers programmed cell death, or apoptosis.[4][7] This is mediated, in part, by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[5][6] Preclinical studies have shown that docetaxel is a more potent inducer of Bcl-2 phosphorylation than paclitaxel.[5][6]

-

Inhibition of Angiogenesis: Some studies suggest that docetaxel may also have anti-angiogenic properties, further impeding tumor growth.[7]

-

Targeting Metabolic Pathways: In prostate cancer cells, docetaxel has been shown to inhibit the tumor Warburg effect and proliferation by targeting the Smad3/HIF-1α signaling pathway.[8]

In Vitro Efficacy

Docetaxel has demonstrated potent cytotoxic activity across a wide range of murine and human tumor cell lines. Its effects are particularly pronounced in rapidly proliferating cells compared to non-proliferating cells.[2][3]

| Parameter | Cell Lines/Systems | Result | Citation |

| IC50 (50% Inhibitory Concentration) | Various murine and human cell lines | 4 to 35 ng/mL | [2][3] |

| IC50 (vs. Standard) | C26 colon carcinoma cells (72h exposure) | Docetaxel Nanomicelles: 0.044 µMTaxotere®: 0.093 µM | [9] |

| Cytotoxicity | Fresh human tumor biopsies (breast, lung, ovarian, etc.) | Active at clinically relevant concentrations in soft agar cloning assays. | [3] |

| Apoptosis Induction | MDA-MB-231 (Triple-Negative Breast Cancer) | Statistically significant increase in apoptosis 48 hours post-administration (5 nM to 100 nM). | [10] |

| Radiosensitization | NCI 520 and A549 (Lung Cancer) | Potent cytotoxic effects and subadditive radiosensitizing effects. | [11] |

In Vivo Efficacy

In vivo studies using animal models have consistently confirmed the significant antitumor activity of docetaxel. It has shown efficacy as a single agent and in combination with other chemotherapeutics.

Single-Agent Activity

| Model Type | Specific Models | Key Outcomes | Citation |

| Murine Transplantable Tumors | 14 different models | Very sensitive in 13/14 models; complete regressions of advanced-stage tumors. | [2] |

| Human Tumor Xenografts | 16 different models in nude mice | Active in 15/16 models at an advanced stage. | [2] |

| Murine Mammary Tumors | MA16/C, MA13/C | Regression of advanced-stage disease. | [12] |

| Human Mammary Xenografts | Calc18, MX-1 | Long tumor growth delays (Calc18) and cures (MX-1). | [12] |

| Ovarian Cancer Models | SKOV3-luc, ID8 | Continuous administration resulted in over seven times less tumor growth compared to intermittent therapy. | [13] |

| Ascites Models | H22, ES-2 | A novel docetaxel micelle (HT001) suppressed ascites formation and significantly prolonged survival in a dose-dependent manner. | [14] |

Combination Therapy

Preclinical studies have demonstrated that docetaxel acts synergistically with several other cytotoxic drugs, suggesting its important role in combination chemotherapy.[12] Synergism has been observed in vivo with:

Advanced Formulations

To overcome challenges like poor water solubility and to reduce toxicity, novel docetaxel formulations have been developed. Preclinical studies show these can enhance efficacy.

-

Nanoparticles (Cellax): A docetaxel-carboxymethylcellulose nanoparticle formulation exhibited a 38.6 times greater area under the curve (AUC) and a 5.5-fold higher tumor uptake compared to Taxotere®.[15] This led to enhanced efficacy and reduced toxicity in multiple mouse models.[15]

-

Micelles (HT001): A novel polymeric micelle formulation demonstrated superior efficacy over the standard chemotherapy agent cisplatin in preclinical ascites models.[14]

Key Experimental Protocols

The following sections outline the methodologies for key preclinical experiments used to evaluate docetaxel's efficacy.

Protocol: In Vitro Cytotoxicity Assessment (Clonogenic Assay)

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a gold-standard method for measuring the cytotoxic effects of a drug.

-

Cell Plating: Harvest a single-cell suspension from a logarithmically growing cancer cell culture (e.g., A549, MCF-7). Plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound. Replace the culture medium with a medium containing the drug at various concentrations (e.g., 0 nM to 100 nM). Include a vehicle-only control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 to 72 hours).

-

Recovery: After the exposure period, wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium.

-

Colony Formation: Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) are formed in the control wells.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each drug concentration relative to the control. Plot the results to determine the IC50 value.

Protocol: In Vivo Human Tumor Xenograft Model

This model is crucial for evaluating a drug's antitumor efficacy in a living organism using human cancer cells.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human cells.

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=8-10 mice/group).

-

Treatment Administration: Administer docetaxel (e.g., 5-20 mg/kg) or a vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to a specific schedule (e.g., once weekly for 3 weeks).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition (TGI) in treated groups to the control group.

References

- 1. Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical and pilot clinical studies of docetaxel chemoradiation for Stage III non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical profile of docetaxel (taxotere): efficacy as a single agent and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical pharmacokinetic, biodistribution, and anti-cancer efficacy studies of a docetaxel-carboxymethylcellulose nanoparticle in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Docetaxel Trihydrate's Role in Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docetaxel, a semi-synthetic taxane, is a potent anti-neoplastic agent whose primary mechanism of action is the stabilization of microtubules. By binding to the β-tubulin subunit, docetaxel promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of docetaxel action, featuring quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows involved.

Core Mechanism of Action: Microtubule Stabilization

Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin within microtubules.[1] This binding event promotes the polymerization of tubulin dimers and prevents the disassembly of the resulting microtubules.[2] The consequence of this stabilization is the formation of nonfunctional microtubule bundles, which disrupts the dynamic instability essential for mitotic spindle formation and function.[2] This ultimately leads to an arrest of the cell cycle at the G2/M phase and triggers programmed cell death, or apoptosis.[3][4]

Quantitative Data on Docetaxel's Efficacy

The efficacy of docetaxel varies across different cancer cell lines. The following tables summarize key quantitative data related to its activity.

Table 1: Binding Affinity of Docetaxel to Microtubules

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 6.8 ± 0.2 µmol/L | Unfractionated Microtubules | [5] |

| Dissociation Constant (Kd) | 7.9 ± 0.3 µmol/L | βIII-tubulin-depleted Microtubules | [5] |

Table 2: IC50 Values of Docetaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 2.5 ± 0.5 | |

| ZR75-1 | Breast Cancer | Not specified | [6] |

| H460 | Lung Cancer | 1.41 (2D culture) | [7] |

| A549 | Lung Cancer | 1.94 (2D culture) | [7] |

| H1650 | Lung Cancer | 2.70 (2D culture) | [7] |

| A549 | Lung Cancer | 31.6 ± 7.6 x 10⁻³ (24h) | [8] |

| DU-145 | Prostate Cancer | 122.7 ± 5.4 (72h) | [9] |

| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time | [10] |

Table 3: Effects of Docetaxel on Microtubule Dynamics

| Parameter | Effect | Concentration | Cell Line/System | Reference |

| Catastrophe Frequency | Increased | Not specified | In vitro | [11] |

| Microtubule Growth Rate | Decreased | Not specified | In vitro | [12] |

| Microtubule Shortening Rate | Suppressed by 49% | 2 nmol/L | MCF7 cells | |

| Overall Dynamicity | Suppressed by 64% | 2 nmol/L | MCF7 cells |

Signaling Pathways

Docetaxel-induced microtubule stabilization triggers a cascade of signaling events that culminate in cell cycle arrest and apoptosis. The primary pathways implicated are the G2/M checkpoint and the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the MAPK/ERK signaling cascade.

Experimental Workflows and Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of docetaxel on the polymerization of purified tubulin in vitro.

References

- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cal101.net [cal101.net]

- 3. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneticsmr.org [geneticsmr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by Docetaxel Trihydrate in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies related to the induction of apoptosis in tumor cells by Docetaxel Trihydrate. Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mode of action involves the stabilization of microtubules, leading to cell cycle arrest and, ultimately, programmed cell death or apoptosis. This document details the intricate signaling pathways involved, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays.

Core Mechanism of Action

Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin, the building block of microtubules. This binding stabilizes microtubules by preventing their depolymerization, a process essential for the dynamic instability required for various cellular functions, most critically, the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to a sustained G2/M phase arrest in the cell cycle.[1] This mitotic arrest can trigger a cascade of events culminating in either apoptosis or, in some cases, mitotic catastrophe, a form of non-apoptotic cell death.[2]

Signaling Pathways of Docetaxel-Induced Apoptosis

Docetaxel-induced apoptosis is a complex process involving the interplay of multiple signaling pathways, primarily the intrinsic (mitochondrial) and, to a lesser extent, the extrinsic (death receptor) pathways. The specific pathway activated is often cell-type dependent.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Docetaxel-induced apoptosis. Key events in this pathway include:

-

Bcl-2 Family Protein Regulation: Docetaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating its protective function.[1] This shifts the balance in favor of pro-apoptotic Bcl-2 family members like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation and conformational change of Bax and Bak lead to the formation of pores in the mitochondrial outer membrane. This results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Caption: Intrinsic pathway of Docetaxel-induced apoptosis.

The Extrinsic (Death Receptor) Pathway

The involvement of the extrinsic pathway in Docetaxel-induced apoptosis is less universally observed and appears to be cell-line specific. In some instances, Docetaxel has been shown to upregulate the expression of death receptors like Fas. The binding of Fas ligand (FasL) to the Fas receptor can initiate a signaling cascade that leads to the activation of caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, thus creating a crosstalk between the two pathways.

Data Presentation

Table 1: IC50 Values of Docetaxel in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 1.9 | Not Specified | [3] |

| ZR75-1 | Breast Cancer | Not Specified | Not Specified | [3] |

| PC-3 | Prostate Cancer | 3.72 | Not Specified | [4] |

| DU-145 | Prostate Cancer | 4.46 | Not Specified | [4] |

| LNCaP | Prostate Cancer | 1.13 | Not Specified | [4] |

| A549 | Non-Small Cell Lung Cancer | 1.94 (2D culture) | Not Specified | [5] |

| H460 | Non-Small Cell Lung Cancer | 1.41 (2D culture) | Not Specified | [5] |

| H1650 | Non-Small Cell Lung Cancer | 2.70 (2D culture) | Not Specified | [5] |

| OVCAR-3 | Ovarian Cancer | >510 | 1 | [6] |

| A2780 | Ovarian Cancer | 25 | 1 | [6] |

Table 2: Apoptosis and Cell Cycle Arrest Induced by Docetaxel in Different Cancer Cell Lines

| Cell Line | Cancer Type | Docetaxel Conc. | Time (h) | Apoptotic Cells (%) | G2/M Arrest (%) | Reference |

| MCF-7 | Breast Cancer | 10 nM | 16 | 1.05 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | 10 nM | 8 | 0.97 | Not Specified | [2] |

| OVCAR-3 | Ovarian Cancer | 510 nM (IC90) | 72 | High | Sustained | [6] |

| H134 | Ovarian Cancer | Not Specified | 72 | High | Sustained | [6] |

| IGROV-1 | Ovarian Cancer | Not Specified | 72 | High | Sustained | [6] |

| PC-3 | Prostate Cancer | 25 nM | 24 | Not Specified | ~20 | [7] |

Table 3: Effect of Docetaxel on the Bax/Bcl-2 Ratio

An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway.

| Cell Line | Cancer Type | Docetaxel Treatment | Change in Bax/Bcl-2 Ratio | Reference |

| DU-145 | Prostate Cancer | 2 nM Docetaxel | Increased | [8] |

| MCF-7 | Breast Cancer | 0.5 µM Docetaxel-loaded HSA nanoparticles | Significant Increase | [9] |

| PC-3 Xenograft | Prostate Cancer | 5 mg/kg Docetaxel | Increased | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Docetaxel-induced apoptosis are provided below.

Caption: General experimental workflow for studying Docetaxel-induced apoptosis.

Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To determine the concentration of Docetaxel that inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Docetaxel in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Docetaxel. Include a vehicle control (medium with the same concentration of solvent used for Docetaxel, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

-

6-well plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Docetaxel at the desired concentration and for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well plates

-

Tumor cell line of interest

-

Complete culture medium

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Docetaxel as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases).

Materials:

-

Cell culture dishes

-

Tumor cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with Docetaxel, then wash with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Caspase-3/7 Activity Assay (Fluorometric)

Objective: To measure the activity of effector caspases-3 and -7.

Materials:

-

96-well white-walled plates

-

Tumor cell line of interest

-

This compound

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with Docetaxel for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

This compound induces apoptosis in a wide range of tumor cells primarily through the stabilization of microtubules, leading to G2/M cell cycle arrest and the activation of the intrinsic mitochondrial pathway. The regulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade are central to this process. The specific signaling pathways and the ultimate cell fate (apoptosis versus mitotic catastrophe) can vary depending on the cellular context. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the apoptotic effects of Docetaxel and to develop novel therapeutic strategies.

References

- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Treatment with Stattic and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of BAX/BCL2 gene expression in breast cancer cells by docetaxel-loaded human serum albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In vitro cytotoxicity of Docetaxel Trihydrate on various cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Docetaxel Trihydrate across various cancer cell lines. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of the primary signaling pathway and experimental workflow.

Introduction to this compound

Docetaxel is a semisynthetic taxane, a class of chemotherapy agents that disrupt the microtubule network within cells.[1][2] By promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, Docetaxel effectively arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[3][4] Its potent cytotoxic effects have established it as a key therapeutic agent in the treatment of various cancers, including breast, prostate, lung, and gastric cancers.[2] This guide focuses on the in vitro activity of the trihydrate form of Docetaxel.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Breast Cancer | MDA-MB-231 | Varies (nM range) | 24 and 48 hours | [5] |

| Cervical Cancer | HeLa | 0.3 nM | Not Specified | [6] |

| CaSki | 0.3 nM | Not Specified | [6] | |

| Colon Carcinoma | SW480 | Not Specified (Range given) | 24 hours | [7] |

| SW707 | Not Specified (Range given) | 24 hours | [7] | |

| SW48 | Not Specified (Range given) | 24 hours | [7] | |

| HT29 | Not Specified (Range given) | 24 hours | [7] | |

| Leukemia | Various | 6.93 ng/mL (mean LC50) | Not Specified | |

| Lung Cancer (NSCLC) | H460 | 1.41 µM (2D), 76.27 µM (3D) | Not Specified | |

| A549 | 1.94 µM (2D), 118.11 µM (3D) | Not Specified | [8] | |

| H1650 | 2.70 µM (2D), 81.85 µM (3D) | Not Specified | [8] | |

| Oral Squamous Cell Carcinoma | HSC-2 | Not Specified | Not Specified | [9] |

| HSC-3 | Not Specified | Not Specified | [9] | |

| HSC-4 | Not Specified | Not Specified | [9] | |

| Pancreatic Cancer | BxPC3 | 0.3 nM | Not Specified | [6] |

| Capan-1 | 0.3 nM | Not Specified | [6] | |

| Prostate Cancer | LNCaP | 1.26 nM | Not Specified | [10] |

| PC-3 | 7.21 nM | Not Specified | [10] | |

| DU145 | 15.17 nM | Not Specified | [10] | |

| Stomach Cancer | Hs746T | 1 nM | Not Specified | [6] |

| AGS | 1 nM | Not Specified | [6] |

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000 cells per well in 180 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 20 µL of the drug solution to the appropriate wells.[6] Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 25 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly using a mechanical plate mixer.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity induced by docetaxel in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Docetaxel Trihydrate for Non-Small Cell Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a semi-synthetic taxane, has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), demonstrating efficacy as both a standalone agent and in combination therapies.[1][2][3] This technical guide provides an in-depth overview of Docetaxel Trihydrate for researchers and drug development professionals. It delves into its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its investigation in an NSCLC context.

Mechanism of Action

Docetaxel's primary antineoplastic activity stems from its ability to disrupt microtubule dynamics.[1][2][3] It promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2][3] This stabilization of the microtubule network leads to the inhibition of mitotic and interphase cellular functions, ultimately resulting in cell cycle arrest at the G2/M phase and apoptotic cell death.[1][4]

Beyond its impact on microtubules, docetaxel's mechanism of action in NSCLC involves several signaling pathways:

-

Modulation of Apoptotic Pathways: Docetaxel has been shown to directly influence apoptosis by phosphorylating B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[5] This phosphorylation inactivates Bcl-2, thereby promoting apoptosis.

-

Upregulation of miR-7 and Downregulation of Bcl-2: Research has demonstrated that docetaxel can increase the expression of microRNA-7 (miR-7) in NSCLC cells.[4][6] MiR-7, in turn, targets and downregulates the expression of Bcl-2, further contributing to the pro-apoptotic effect of docetaxel.[4][6]

-

Inhibition of the EGFR/AKT Signaling Pathway: The epidermal growth factor receptor (EGFR) and its downstream phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway are crucial for cell survival and proliferation in NSCLC. Studies have indicated that docetaxel can inhibit the phosphorylation of EGFR and AKT, thereby suppressing this pro-survival pathway.[7][8] The interaction between docetaxel and the EGFR pathway may be influenced by the EGFR mutation status of the cancer cells.

-

Anti-angiogenic Effects: Docetaxel has also been reported to have anti-angiogenic properties, which can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[5]

Data Presentation

The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies investigating docetaxel in NSCLC.

Table 1: In Vitro Efficacy of Docetaxel in NSCLC Cell Lines

| Cell Line | IC50 (nM) | Assay | Reference |

| A549 | 1.94 - 118.11 | MTT/Crystal Violet | [9] |

| H1299 | Not specified | Not specified | [3] |

| H460 | 1.41 - 76.27 | MTT | |

| H1650 | 2.70 - 81.85 | MTT | |

| H292 | 5.37 | Not specified | [9] |

| NCI-H460 | 116 | Not specified | [10] |

Table 2: In Vivo Efficacy of Docetaxel in NSCLC Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| NSCLC Xenografts (IC14) | Docetaxel (20 mg/kg) | 88 | [1] |

| NSCLC Xenografts (ML5) | Docetaxel (20 mg/kg) | 44 | [1] |

Table 3: Clinical Efficacy of Docetaxel in NSCLC Patients (Second-Line Treatment)

| Trial | Treatment Arms | Median Overall Survival (months) | 1-Year Survival Rate (%) | Response Rate (%) | p-value | Reference |

| TAX 317 | Docetaxel (75 mg/m²) vs. Best Supportive Care | 7.5 vs. 4.6 | 37 vs. 11 | Not specified | 0.010 | [11] |

| TAX 320 | Docetaxel (75 mg/m²) vs. Vinorelbine or Ifosfamide | Not specified | 32 vs. 19 | 7.5 vs. 1 | 0.025 (for 1-year survival), 0.036 (for response rate) | [11] |

| CheckMate 017 | Nivolumab vs. Docetaxel | 9.2 vs. 6.0 | 42 vs. 24 | 20 vs. 9 | <0.001 (for overall survival), 0.008 (for response rate) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of docetaxel on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H460)

-

This compound

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the docetaxel dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying docetaxel-induced apoptosis in NSCLC cells.

Materials:

-

NSCLC cell lines

-

This compound

-

Complete culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of docetaxel on the expression and phosphorylation of proteins in the EGFR/AKT and Bcl-2 pathways.

Materials:

-

NSCLC cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat NSCLC cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of docetaxel in an NSCLC xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NSCLC cell line (e.g., A549, H460)

-

Matrigel (optional)

-

This compound formulated for injection

-

Calipers

-

Sterile surgical instruments

Procedure:

-

Subcutaneously inject a suspension of NSCLC cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition percentage.

Mandatory Visualization

Signaling Pathways

References

- 1. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. livingtumorlab.com [livingtumorlab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tumour cell proliferation (Ki-67) in non-small cell lung cancer: a critical reappraisal of its prognostic role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. 213-NSCLC metastatic DOCEtaxel three weekly | eviQ [eviq.org.au]

Navigating the Preclinical Landscape of Docetaxel Trihydrate in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Docetaxel trihydrate, a potent taxane-based chemotherapeutic agent, remains a cornerstone in the management of advanced prostate cancer. Its efficacy, however, is often challenged by the development of resistance. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in prostate cancer models, offering insights into its mechanisms of action, resistance pathways, and therapeutic strategies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Docetaxel Efficacy in Prostate Cancer Cell Lines

The cytotoxic effects of docetaxel have been extensively studied across a panel of human prostate cancer cell lines, revealing a range of sensitivities. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cell Line | Androgen Sensitivity | Parental IC50 (nM) | Resistant Variant | Resistant IC50 (nM) | Fold Resistance | Citation |

| LNCaP | Sensitive | 0.78 - 1.13 | LNCaP-R | 49.50 - 50.65 | ~50 - 77 | [1][2] |

| C4-2B | Resistant | 1.00 - 1.40 | C4-2B-R | 99.47 - 100.50 | ~77 | [1] |

| PC-3 | Resistant | 3.72 - 4.75 | PC-3/DTX | 52.00 | 10.9 | [2][3] |

| DU-145 | Resistant | 4.46 | DU-145 R | - | - | [2] |

| 22Rv1 | Resistant | - | 22Rv1 R | - | - | [4] |

Experimental Protocols

Development of Docetaxel-Resistant Prostate Cancer Cell Lines

A common methodology for inducing docetaxel resistance in prostate cancer cell lines involves continuous, long-term exposure to the drug with escalating concentrations.

Protocol:

-

Initial Exposure: Culture parental prostate cancer cells (e.g., LNCaP, C4-2B, PC-3, DU145, or 22Rv1) in their recommended growth medium.[1][4][5] Initiate treatment with a low concentration of docetaxel, typically near the IC50 value of the parental line (e.g., 2.5 nM for LNCaP and C4-2B cells).[1]

-

Dose Escalation: After a period of growth and recovery (typically 48-72 hours of exposure followed by fresh media), gradually increase the docetaxel concentration in a stepwise manner.[1][4][5] The increments can range from doubling the concentration to smaller, more frequent increases (e.g., 2.5-70 nM for LNCaP over 320 days).[1]

-

Maintenance of Resistant Phenotype: Once a resistant cell line is established that can proliferate in a high concentration of docetaxel (e.g., 100 nM), maintain the cells in a medium containing a selective concentration of the drug to preserve the resistant phenotype.[4]

-

Verification of Resistance: Confirm the resistant phenotype by performing cell viability assays (e.g., MTT or colony formation assays) to determine the new IC50 value and calculate the fold resistance compared to the parental cell line.[1][6]

In Vivo Xenograft Studies

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of docetaxel.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., DU-145, LuCaP23.1 AI, PC3) into the flanks of male immunodeficient mice (e.g., BALB/c nude or SCID mice).[7][8]

-

Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.

-

Docetaxel Administration: Administer docetaxel via an appropriate route, commonly intravenous (i.v.) or intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 10 mg/kg/week for 3 weeks.[7]

-

Monitoring and Endpoint: Monitor tumor volume regularly using calipers. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[7]

Key Signaling Pathways and Mechanisms of Action

Docetaxel primarily exerts its cytotoxic effects by targeting microtubules, leading to cell cycle arrest and apoptosis.[9][10] However, its activity is also modulated by several intracellular signaling pathways.

Microtubule Stabilization and Apoptosis Induction

Docetaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[9][10] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces programmed cell death (apoptosis).[9][10] A key event in this process is the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9][10]

Caption: Docetaxel's core mechanism of action.

Mechanisms of Docetaxel Resistance

The development of resistance to docetaxel is a significant clinical challenge and involves multiple molecular mechanisms.

One of the most well-characterized mechanisms of docetaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[11][12] ABCB1 is an efflux pump that actively transports docetaxel out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[11][12]

Caption: ABCB1-mediated docetaxel efflux.

The mTOR (mammalian target of rapamycin) signaling pathway is frequently hyperactivated in prostate cancer and has been implicated in docetaxel resistance.[13][14] Specifically, the mTORC2 complex can promote cell survival and resistance through the phosphorylation of Akt.[13][14]

The cGAS-STING pathway , an essential component of the innate immune system, can be activated by docetaxel.[15][16] Docetaxel can induce the release of cytosolic DNA, which is sensed by cGAS, leading to STING activation and subsequent induction of an interferon response.[15][16] This can remodel the tumor microenvironment and potentially enhance the efficacy of immunotherapy.[15][17]

Caption: Signaling pathways in docetaxel response.

In Vivo Efficacy of Docetaxel in Prostate Cancer Xenograft Models

Preclinical studies in animal models have demonstrated the anti-tumor activity of docetaxel.

| Animal Model | Prostate Cancer Cell Line | Treatment Regimen | Outcome | Citation |

| Nude Mice | DU-145 | Docetaxel (10 mg/kg/week, i.v., for 3 weeks) | 32.6% tumor regression | [7] |

| SCID Mice | LuCaP23.1 AI | Docetaxel (varying doses) | Sensitive to treatment | [8] |

| SCID Mice | PC3 | Docetaxel (varying doses) | Sensitive to treatment | [8] |

| ICR-NOD/SCID Mice | PC3-TxR (Taxane-Resistant) | Docetaxel alone | No inhibitory effect on tumor growth | [18] |

| ICR-NOD/SCID Mice | PC3-TxR (Taxane-Resistant) | Docetaxel + Piperine | Significantly inhibited tumor growth (114% vs. 217% for docetaxel alone) | [18] |

This guide provides a snapshot of the extensive preclinical research on this compound in prostate cancer. The data and protocols presented herein are intended to facilitate a deeper understanding of its therapeutic potential and the ongoing challenges of resistance, thereby guiding future research and the development of more effective treatment strategies.

References

- 1. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel [jove.com]

- 7. urotoday.com [urotoday.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Activation of the ABCB1-amplicon in docetaxel and cabazitaxel resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Targeting mTOR Complex 2 in Castration-Resistant Prostate Cancer with Acquired Docetaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Docetaxel remodels prostate cancer immune microenvironment and enhances checkpoint inhibitor-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docetaxel remodels prostate cancer immune microenvironment and enhances checkpoint inhibitor-based immunotherapy [thno.org]

- 17. Docetaxel remodels prostate cancer immune microenvironment and enhances checkpoint inhibitor-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Docetaxel Trihydrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's molecular interactions is paramount. This in-depth technical guide illuminates the core molecular targets of Docetaxel Trihydrate, a potent anti-mitotic agent. We delve into its primary mechanism of action, secondary signaling pathway modulations, and provide detailed experimental protocols for the validation of these interactions.

Primary Molecular Target: β-Tubulin and Microtubule Stabilization

This compound exerts its primary cytotoxic effect by targeting the fundamental protein subunit of microtubules, β-tubulin.[1][2][3] It binds with high affinity to the β-tubulin subunit within the microtubule polymer, effectively stabilizing the microtubule structure.[1][2] This binding prevents the dynamic instability of microtubules, a crucial process for their normal function in various cellular activities, most notably, mitosis.

The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase.[2] This mitotic blockade ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[1][2] Docetaxel's binding affinity for tubulin is reported to be greater than that of paclitaxel, another prominent taxane.[1]

Quantitative Analysis of Docetaxel's Effect on Microtubules

The efficacy of Docetaxel in stabilizing microtubules and inhibiting cell proliferation can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Varies (e.g., ~2.5-10) | [4] |

| ZR75-1 | Breast Cancer | Varies (e.g., ~1-5) | [4] |

| H460 | Lung Cancer | 1.41 (2D culture), 76.27 (3D culture) | [5] |